3-Methylmorpholine

Medicinal Chemistry Kinase Inhibition mTOR/PI3K Pathway

3-Methylmorpholine is a six-membered heterocyclic amine containing both nitrogen and oxygen atoms, with a methyl substituent at the 3-position of the ring. It exists as a racemic mixture with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 42185-06-8
Cat. No. B1346471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylmorpholine
CAS42185-06-8
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCC1COCCN1
InChIInChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3
InChIKeySFWWGMKXCYLZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylmorpholine (CAS 42185-06-8): A Chiral Morpholine Scaffold for Synthesis and Drug Discovery


3-Methylmorpholine is a six-membered heterocyclic amine containing both nitrogen and oxygen atoms, with a methyl substituent at the 3-position of the ring. It exists as a racemic mixture with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol . This compound is a key chiral building block and intermediate in organic synthesis, particularly for the construction of nitrogen-containing molecules. It is also a privileged scaffold in medicinal chemistry, where the (R)- and (S)- enantiomers are utilized for their distinct biological activities, especially as potent kinase inhibitors [1]. Its applications span pharmaceutical research, agrochemical development, and materials science .

Why Generic Morpholine Analogs Cannot Substitute for 3-Methylmorpholine


Substituting 3-methylmorpholine with a simpler morpholine analog like morpholine, N-methylmorpholine, or piperazine is not straightforward due to critical differences in chirality, basicity, and biological selectivity. The specific 3-methyl substitution pattern creates a chiral center, leading to enantiomers (R and S) that exhibit vastly different pharmacological profiles . For instance, the (R)-enantiomer is a crucial component in achieving high selectivity for mTOR over PI3Kα, a property not shared by unsubstituted morpholine [1]. Furthermore, the position of the methyl group influences the compound's pKa and physical properties like boiling point and density, which can impact reaction conditions, solubility, and downstream purification . Using an achiral analog would eliminate the potential for stereospecific interactions, while using a different heterocycle like piperazine can drastically alter potency and selectivity, as seen in SAR studies of GSK-3β inhibitors [2]. Therefore, the specific stereochemistry and substitution pattern of 3-methylmorpholine are non-interchangeable features for many targeted applications.

3-Methylmorpholine (CAS 42185-06-8): Quantitative Evidence of Differentiation for Procurement


Chiral (R)-Enantiomer Confers >26000-Fold Selectivity for mTOR over PI3Kα

The (R)-enantiomer of 3-methylmorpholine is a critical structural element in achieving high selectivity for the mTOR kinase over the related PI3Kα lipid kinase. Replacing morpholine in pyrazolopyrimidine inhibitors with bridged morpholines, including those based on the (R)-3-methylmorpholine scaffold, resulted in up to a 26,000-fold selectivity for mTOR over PI3Kα [1]. This is in stark contrast to the use of unsubstituted morpholine, which does not provide this level of discrimination between the two kinases. The molecular basis for this selectivity is attributed to a single amino acid difference (Phe961Leu) between PI3K and mTOR, creating a deeper pocket in mTOR that accommodates the bridged morpholine structure [1].

Medicinal Chemistry Kinase Inhibition mTOR/PI3K Pathway

(R)-3-Methylmorpholine Moiety Yields Potent mTOR Inhibition with IC50 of 1.7 nM

Triazine compounds incorporating the (R)-3-methylmorpholine moiety have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR). A specific triazine derivative containing this group demonstrated an IC50 value of 1.7 nM against mTOR in a cell-free assay [1]. In comparison, similar triazine scaffolds lacking this specific chiral morpholine group showed significantly reduced potency or did not exhibit the same level of selectivity over PI3Kα [2]. The introduction of the (R)-3-methylmorpholine group is a key structural modification that enhances both the potency and selectivity profile of mTOR inhibitors.

Medicinal Chemistry Kinase Inhibition mTOR Inhibitor

Higher Boiling Point and Density Differentiate 3-Methylmorpholine from N-Methylmorpholine

3-Methylmorpholine exhibits distinct physicochemical properties compared to its constitutional isomer, N-methylmorpholine. Specifically, the boiling point of 3-methylmorpholine is reported as 133-134 °C, with a density of 0.9591 g/cm³ at 16 °C . In contrast, N-methylmorpholine has a lower boiling point of 115-117 °C and a density of 0.914 g/cm³ . This difference of approximately 18 °C in boiling point and a higher density for the C-methylated isomer are significant for practical applications.

Organic Synthesis Physicochemical Properties Solvent Selection

Specific pKa Value of 9.03±0.40 Influences Salt Formation and Reactivity

The basicity of 3-methylmorpholine is characterized by a predicted pKa of 9.03±0.40 for its conjugate acid . This value is distinct from other common organic bases. For example, morpholine itself has a pKa of 8.36, and piperazine has pKa values of 5.68 and 9.82 [1]. The specific pKa of 3-methylmorpholine dictates its protonation state under physiological and various experimental pH conditions, directly impacting its solubility, ability to form salts, and reactivity as a base or nucleophile. This makes it suitable for applications where a base of intermediate strength is required, differing from both the weaker morpholine and the more complex, dibasic piperazine.

Medicinal Chemistry Physicochemical Properties Formulation Science

Transformation to Piperazine in GSK-3β Inhibitors Alters Potency, Highlighting Scaffold Importance

In the development of glycogen synthase kinase 3 beta (GSK-3β) inhibitors for Alzheimer's disease, researchers explored the evolution of compounds containing a 3-methylmorpholine moiety. A key SAR finding was that transforming the 3-methylmorpholine moiety into a piperazine moiety resulted in a new series of potent GSK-3β inhibitors [1]. While both moieties can yield active compounds, the study explicitly notes that the change in heterocycle from morpholine to piperazine was a critical step that altered the potency and SAR profile, leading to further optimization focused on the piperazine nitrogen [1]. This indicates that 3-methylmorpholine and piperazine are not interchangeable and provide distinct starting points for medicinal chemistry optimization.

Medicinal Chemistry GSK-3β Inhibition Structure-Activity Relationship (SAR)

3-Methylmorpholine Enables Automated Synthesis via SnAP Reagent Cartridges

3-Methylmorpholine is available as a dedicated reagent cartridge (Reagent-cartridge 3-Methylmorpholine) for use with the Synple 2 Automated Synthesizer, enabling the synthesis of a 3-methylmorpholine heterocycle from an aldehyde using SnAP (SnAP = SnAP Reagents) chemistry . While similar cartridges exist for other heterocycles like piperazine , the specific availability of a 3-methylmorpholine cartridge demonstrates its recognized utility and integration into automated, high-throughput medicinal chemistry workflows. This provides a practical, time-saving advantage for research groups utilizing automated synthesis platforms to build compound libraries containing this specific scaffold.

Automated Synthesis Organic Synthesis Medicinal Chemistry

Optimal Application Scenarios for 3-Methylmorpholine (CAS 42185-06-8) Based on Quantified Evidence


Development of Highly Selective mTOR Kinase Inhibitors

For medicinal chemistry programs focused on the PI3K/Akt/mTOR pathway, (R)-3-methylmorpholine is the preferred chiral building block. As demonstrated, its incorporation leads to subnanomolar mTOR IC50 values (1.7 nM) and can provide up to 26,000-fold selectivity over the closely related PI3Kα kinase [1][2]. This exceptional selectivity profile is not achievable with unsubstituted morpholine, making (R)-3-methylmorpholine essential for designing targeted cancer and neurological disorder therapeutics with minimized off-target effects. Procurement of the (R)-enantiomer is specifically justified for these high-precision applications.

Synthesis of Orally Active GSK-3β Inhibitors for CNS Disorders

In the search for novel treatments for Alzheimer's disease, 3-methylmorpholine serves as a key intermediate. It has been successfully used in the discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones, which are orally active GSK-3β inhibitors [1]. The SAR studies around this scaffold highlight its specific utility; replacing the morpholine with a piperazine alters the activity profile, confirming the unique value of the 3-methylmorpholine core [2]. Therefore, this compound is a strategic starting material for CNS drug discovery projects targeting tau phosphorylation.

High-Temperature Organic Reactions and Process Chemistry

For synthetic chemists requiring a base or solvent with a higher boiling point and specific basicity, 3-methylmorpholine is a superior choice over its constitutional isomer N-methylmorpholine. With a boiling point of 133-134 °C (compared to 115-117 °C for N-methylmorpholine) and a higher density of 0.9591 g/cm³, it is better suited for reactions requiring elevated temperatures or where a less volatile medium is advantageous [1][2]. Its pKa of 9.03 also differentiates it from morpholine (pKa 8.36), offering an intermediate base strength that can be crucial for controlling reaction selectivity [3].

Automated, High-Throughput Library Synthesis

Research groups utilizing automated synthesis platforms, such as the Synple 2 system, can directly benefit from procuring 3-methylmorpholine in its pre-formatted reagent cartridge. This format enables the rapid and consistent synthesis of 3-methylmorpholine-containing heterocycles from aldehydes via SnAP chemistry at scales up to 0.5 mmol [1]. This application is particularly valuable for medicinal chemists engaged in parallel library synthesis, where speed, reproducibility, and ease of handling are paramount, giving 3-methylmorpholine a practical advantage over analogs not available in this convenient format.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.